

# Commercial Suppliers of 3-Chloro-5-hydroxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-5-hydroxybenzoic Acid

Cat. No.: B1664645

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of **3-Chloro-5-hydroxybenzoic Acid**. It is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its applications, particularly as a selective GPR81 agonist.

## Introduction

**3-Chloro-5-hydroxybenzoic acid** (CAS No: 53984-36-4) is a halogenated derivative of hydroxybenzoic acid. It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Of particular interest to the drug development community is its role as a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.<sup>[3][4][5]</sup> This activity makes it a key tool for studying metabolic regulation, particularly the inhibition of lipolysis, and a potential starting point for the development of therapeutics for dyslipidemia.<sup>[6]</sup>

## Commercial Availability and Specifications

A variety of chemical suppliers offer **3-Chloro-5-hydroxybenzoic Acid**, with purity levels suitable for research and development purposes. The table below summarizes the specifications from several prominent suppliers to facilitate a comparative analysis.

Supplier	Purity	Appearance	Molecular Weight ( g/mol )	CAS Number
Chem-Impex	≥ 95% (HPLC)[1]	Off-white solid[1]	172.57[1]	53984-36-4[1]
Santa Cruz Biotechnology (SCBT)	97%[4][7]	-	172.57[4][7]	53984-36-4[4][7]
CymitQuimica	>98.0% (GC)[2]	White to Orange to Green powder to crystal[2]	172.56[2]	53984-36-4[2]
Sigma-Aldrich	≥97% (HPLC)[8]	white to beige powder[8]	172.57[8]	53984-36-4[8]
Home Sunshine Pharma	≥98.0%[9]	White to Pale yellow powder[9]	-	53984-36-4[9]
Selleck Chemicals	99.3%[5]	-	172.57[5]	53984-36-4[5]
MedchemExpress	99.54%[3]	-	172.57[3]	53984-36-4[3]
Cayman Chemical	≥98%[10]	-	172.6[10]	53984-36-4[10]
TCI America	Min. 98.0% (GC) [6]	White Solid[6]	172.56[6]	53984-36-4[6]

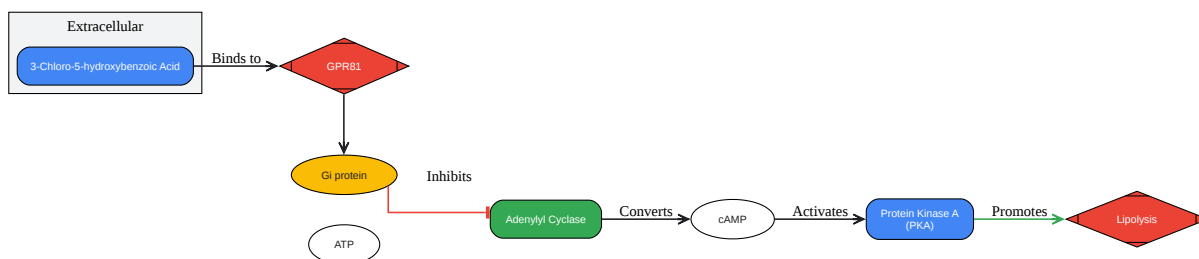
Note: Purity analysis methods are provided where available (HPLC: High-Performance Liquid Chromatography; GC: Gas Chromatography). Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

## Key Application: GPR81 Agonism and Inhibition of Lipolysis

**3-Chloro-5-hydroxybenzoic acid** is a selective agonist of GPR81, a receptor that is highly expressed in adipocytes.[6] The activation of GPR81 by its endogenous ligand, lactate, or by agonists like **3-Chloro-5-hydroxybenzoic acid**, leads to the inhibition of lipolysis, the process of breaking down stored fats (triglycerides) into free fatty acids.[1][6]

## Signaling Pathway

The binding of **3-Chloro-5-hydroxybenzoic acid** to GPR81 initiates a signaling cascade through a Gi protein-coupled mechanism. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL) and other proteins involved in lipolysis. The ultimate effect is a reduction in the release of free fatty acids from adipose tissue.[4]



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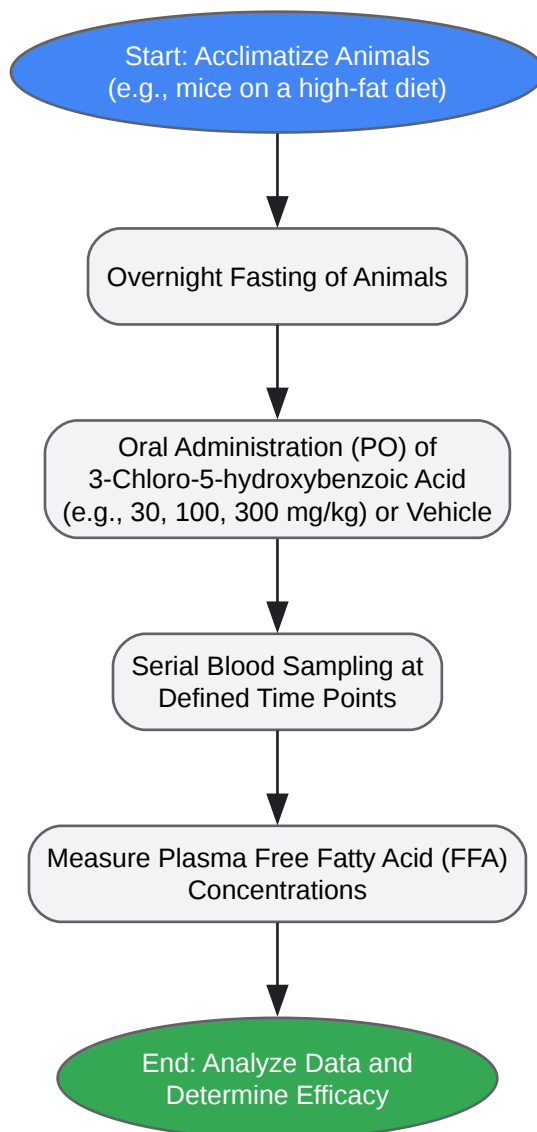
Caption: GPR81 Signaling Pathway for Inhibition of Lipolysis.

## Experimental Protocols

While detailed, step-by-step protocols are often proprietary or specific to a particular research group, the following outlines a general experimental workflow for assessing the in vivo

antilipolytic effects of **3-Chloro-5-hydroxybenzoic acid**, based on published studies.[3]

## In Vivo Antilipolytic Activity Assay Workflow



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Caption: In Vivo Antilipolytic Activity Assay Workflow.

Methodology Details:

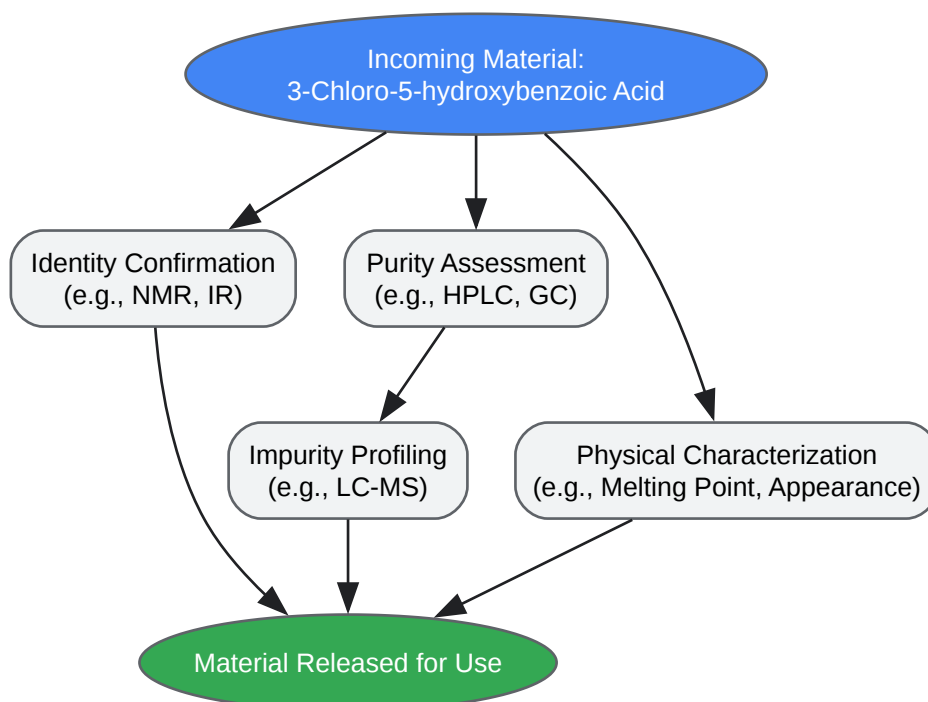
- Animal Model: A common model is the C57Bl6/J mouse fed a high-fat diet for a specified period (e.g., 10 weeks) to induce an obese phenotype.[3]

- **Compound Formulation:** For oral administration, **3-Chloro-5-hydroxybenzoic acid** can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).
- **Dosing:** The compound is administered orally (per os, PO) at various doses (e.g., 30, 100, and 300 mg/kg) to determine a dose-response relationship. A vehicle control group is essential.[3]
- **Blood Collection:** Blood samples are collected at predetermined time points post-dosing to assess the time course of the effect.
- **Free Fatty Acid (FFA) Analysis:** Plasma FFA levels are quantified using a commercially available enzymatic colorimetric assay kit. A significant reduction in FFA levels in the treated groups compared to the vehicle control indicates antilipolytic activity.[3]

## Quality Control and Analytical Methods

For researchers developing their own formulations or conducting detailed mechanistic studies, it is crucial to verify the purity and identity of the supplied **3-Chloro-5-hydroxybenzoic acid**.

## Logical Relationship of Quality Control Tests



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Caption: Quality Control Workflow for **3-Chloro-5-hydroxybenzoic Acid**.

- High-Performance Liquid Chromatography (HPLC): As indicated by several suppliers, HPLC is a primary method for determining the purity of **3-Chloro-5-hydroxybenzoic acid**.<sup>[1][8]</sup> A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, with UV detection.
- Gas Chromatography (GC): For volatile derivatives, GC can also be employed for purity assessment.<sup>[2][6]</sup>
- Mass Spectrometry (MS): Coupled with LC or GC, MS is invaluable for identifying any potential impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the chemical structure and identity of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

By understanding the commercial landscape, the key biological applications, and the necessary experimental and analytical considerations, researchers can effectively source and utilize **3-Chloro-5-hydroxybenzoic acid** in their drug discovery and development endeavors.

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